molecular formula C8H13N3O2 B14813457 N-methoxy-N-methyl-2-(1H-pyrazol-1-yl)propanamide

N-methoxy-N-methyl-2-(1H-pyrazol-1-yl)propanamide

Cat. No.: B14813457
M. Wt: 183.21 g/mol
InChI Key: JWOOIKFQIGDYGT-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-2-(1H-pyrazol-1-yl)propanamide is a synthetic amide derivative featuring a pyrazole ring and a methoxy-N-methyl substituent. The pyrazole moiety is known for its versatility as a directing group in metal-catalyzed C–H bond functionalization (e.g., ’s N,O-bidentate systems) , while the methoxy-N-methyl group may enhance solubility or metabolic stability compared to other substituents.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

N-methoxy-N-methyl-2-pyrazol-1-ylpropanamide

InChI

InChI=1S/C8H13N3O2/c1-7(8(12)10(2)13-3)11-6-4-5-9-11/h4-7H,1-3H3

InChI Key

JWOOIKFQIGDYGT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)OC)N1C=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-2-(1H-pyrazol-1-yl)propanamide typically involves the reaction of N-methoxy-N-methylpropanamide with a pyrazole derivative. One common method is the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides regioisomeric pyrazoles, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and catalyst usage are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-methoxy-N-methyl-2-(1H-pyrazol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The target compound’s methoxy-N-methyl group distinguishes it from analogs with aryl or halogen substituents. For example:

Compound Name Substituents Yield (%) Melting Point (°C) Key Functional Groups
N-Methoxy-N-methyl-2-(1H-pyrazol-1-yl)propanamide Methoxy-N-methyl N/A N/A Pyrazole, Amide
N-(2-Chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide (1) 2-Chlorophenyl 30 102 Pyrazole, Amide, Chloro
N-(4-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (6) 4-Methoxyphenyl N/A N/A Pyrazole, Amide, Methoxy
3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide () Pyridine, Pyrazole N/A N/A Pyrazole, Pyridine, Amide
  • Synthesis : The target compound likely follows a route similar to ’s general procedure, where ω-chloro-propanamide intermediates react with pyrazole in DMF under reflux .

Crystallographic and Spectroscopic Comparisons

  • Crystal Packing : ’s pyridyl-pyrazole propanamide exhibits a planar pyrazole-pyridine system (dihedral angle: 1.87°) stabilized by hydrogen bonding and π-π interactions . The target compound’s methoxy-N-methyl group may disrupt such packing, leading to distinct crystallographic behavior.
  • Spectroscopic Data : IR and NMR spectra of analogs (e.g., compound 1 in ) confirm amide C=O stretching (~1650 cm⁻¹) and pyrazole C–N vibrations (~1500 cm⁻¹) , which would be consistent in the target compound.

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